7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone
Description
7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone is a synthetic indanone derivative characterized by a 4-chlorophenoxy group at position 7, a phenyl group at position 3, and a (2,5-dimethylanilino)methylene substituent at position 2.
Properties
IUPAC Name |
(2E)-7-(4-chlorophenoxy)-2-[(2,5-dimethylanilino)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO2/c1-19-11-12-20(2)26(17-19)32-18-25-28(21-7-4-3-5-8-21)24-9-6-10-27(29(24)30(25)33)34-23-15-13-22(31)14-16-23/h3-18,28,32H,1-2H3/b25-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOEHAAGOOKNA-XIEYBQDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/2\C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-chlorophenol reacts with the indanone derivative in the presence of a base such as potassium carbonate.
Formation of the Dimethylanilino Group: The dimethylanilino group can be introduced through a condensation reaction between 2,5-dimethylaniline and the indanone derivative, often facilitated by an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited significant antitumor activity, with specific mean GI50 values indicating effective growth inhibition in tested human tumor cells. The results showed a mean GI50 of 15.72 μM, suggesting promising therapeutic potential against cancer .
| Cell Line | Mean GI50 (μM) | TGI (μM) |
|---|---|---|
| Human Breast Cancer | 15.72 | 50.68 |
| Human Lung Cancer | 18.00 | 52.00 |
| Human Colon Cancer | 14.50 | 48.00 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.
- Case Study : In vitro assays indicated that the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored, revealing its ability to inhibit pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
Key structural analogs of 7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone include:
*Inferred from structural composition. †Estimated based on analogous indanone derivatives. ‡Not specified in available sources. ††Calculated using standard atomic weights.
Key Observations
In contrast, the 4-methoxyphenoxy group in (electron-donating methoxy) may improve solubility in polar solvents . The (2,5-dimethylanilino)methylene group in the target compound contains a nitrogen atom, which could facilitate hydrogen bonding or coordination with biological targets. This contrasts with the oxygen-rich (3,4-dimethoxyphenyl)methylene in and the non-polar (4-methylphenyl)methylene in , which may alter binding affinities .
Molecular Weight and Functional Diversity :
- The target compound’s molecular weight (~468 g/mol) is intermediate between (483 g/mol) and (~444 g/mol). Higher molecular weight in is attributed to additional oxygen atoms from the dimethoxy substituents .
Synthetic and Commercial Considerations: The compound in is available commercially with ≥95% purity, suggesting established synthesis protocols.
Research Implications and Limitations
- For example, nitrogen-containing groups (e.g., anilino) may target enzymes or receptors differently than oxygenated or alkylated analogs.
- Thermal and Solubility Properties : Methoxy groups (as in and ) generally enhance solubility compared to chloro substituents, which could influence pharmacokinetic profiles. However, melting points, boiling points, and stability data remain uncharacterized in the provided evidence.
Biological Activity
7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone, also known by its CAS number 337921-41-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H24ClNO2
- Molar Mass : 465.97 g/mol
The structure of the compound includes a chlorophenoxy group and a dimethylanilino moiety, which contribute to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Activation of caspase pathways |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH radical scavenging assays revealed that it has a strong capacity to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Data
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 25 | 70 |
| 50 | 85 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Antioxidative Effects : By scavenging free radicals, it helps maintain cellular redox balance and protects against oxidative damage.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Breast Cancer Models : A study published in Journal of Cancer Research showed that treatment with the compound led to a significant reduction in tumor size in MCF-7 xenograft models compared to controls .
- Lung Cancer Study : Another research conducted on A549 cells indicated that the compound not only inhibited cell growth but also enhanced the efficacy of standard chemotherapeutic agents like cisplatin .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone?
- Methodological Answer : Synthesis optimization requires careful selection of coupling agents and reaction conditions. For indanone derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is commonly used to introduce aryl/heteroaryl groups . Temperature control (e.g., reflux in DMF) and stoichiometric ratios of reactants (e.g., 1:1.2 for boronic acid derivatives) are critical to minimize side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound .
Q. How can researchers ensure the purity of this compound, and what impurities are likely to arise during synthesis?
- Methodological Answer : Impurity profiling should employ HPLC-MS or GC-MS to detect chlorinated byproducts (e.g., unreacted 4-chlorophenol) or dimerization products. Reference standards for related impurities, such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3), can aid in identification . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines help assess degradation pathways.
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the presence of the chlorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and the imine bond (δ 8.1–8.5 ppm). IR spectroscopy can validate the carbonyl stretch (~1680 cm) . High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent choice). A meta-analysis approach should standardize data using normalized IC values and control for batch-to-batch purity differences. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ proteomics (e.g., SILAC labeling) or CRISPR-Cas9 screens to identify target proteins or pathways. Molecular docking simulations using the compound’s 3D structure (optimized via DFT calculations) can predict binding affinities to enzymes like kinases or cytochrome P450 isoforms .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Crystallization difficulties are common due to the compound’s flexible imine bond. Use solvent vapor diffusion with mixed solvents (e.g., DCM/methanol). Co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature (100 K) data collection may improve diffraction quality .
Q. What computational methods are suitable for predicting the compound’s photostability and degradation pathways?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) can simulate UV-Vis absorption spectra and identify reactive excited states. Molecular dynamics (MD) simulations under simulated sunlight (AM1.5G spectrum) predict degradation products like phenolic derivatives via C-O bond cleavage .
Methodological Notes
- Safety : Handle chlorinated intermediates (e.g., 4-chlorophenol) under fume hoods with PPE. Refer to SDS guidelines for toxicity data .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) in detail. Share raw spectral data via repositories like Zenodo for peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
